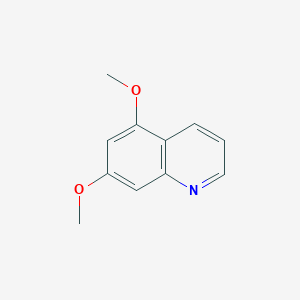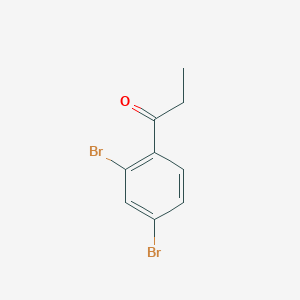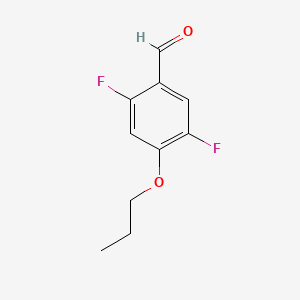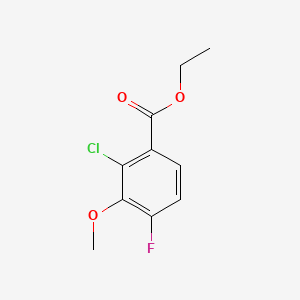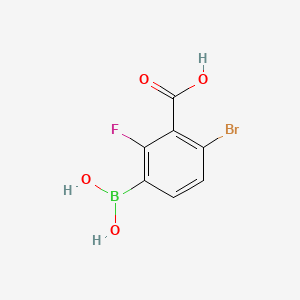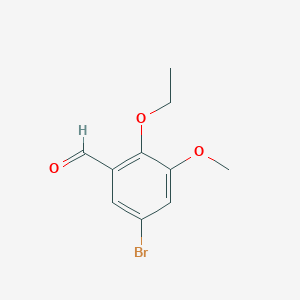
(E)-N'-(5-bromopyrazin-2-yl)-N,N-dimethylformamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- is a chemical compound with a unique structure that includes a bromine atom attached to a pyrazine ring
Méthodes De Préparation
The synthesis of METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- typically involves the reaction of 5-bromo-2-pyrazinecarboxylic acid with N,N-dimethylmethanimidamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The bromine atom in the pyrazine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- involves its interaction with specific molecular targets. The bromine atom and the pyrazine ring play crucial roles in its binding to target molecules, which can lead to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- can be compared with other similar compounds such as:
- N-(5-Bromo-2-pyrazinyl)-1H-imidazole-4-sulfonamide
- 2-Bromo-N-(5-bromo-2-pyrazinyl)-5-methylbenzamide
- N-(5-Bromo-2-pyrazinyl)-1-cyclopropylmethanesulfonamide
These compounds share structural similarities but differ in their specific functional groups and potential applications. The uniqueness of METHANIMIDAMIDE, N’-(5-BROMO-2-PYRAZINYL)-N,N-DIMETHYL-, (1E)- lies in its specific combination of the bromine atom and the pyrazine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H9BrN4 |
|---|---|
Poids moléculaire |
229.08 g/mol |
Nom IUPAC |
N'-(5-bromopyrazin-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C7H9BrN4/c1-12(2)5-11-7-4-9-6(8)3-10-7/h3-5H,1-2H3 |
Clé InChI |
MBJNROXDWYAXPL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC1=CN=C(C=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)

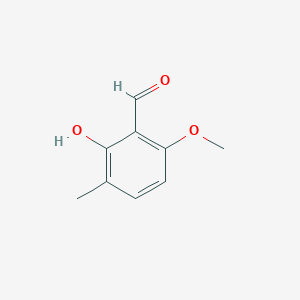
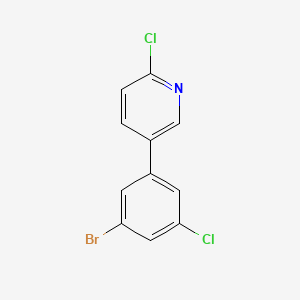


![(E,E)-1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis{[(Z)-phenyl(2-phenylhydrazinylidene)methyl]diazene}](/img/structure/B14024184.png)
